
Cyclohexylmethyl heptyl sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylmethyl heptyl sulfite is an organic compound with the molecular formula C14H28O3S. It is an aromatic component found in fruits during various stages of development . This compound is known for its unique chemical structure, which includes a cyclohexylmethyl group and a heptyl sulfite group.
Preparation Methods
The synthesis of cyclohexylmethyl heptyl sulfite can be achieved through various methods. One common approach is the reaction of cyclohexylmethyl alcohol with heptyl sulfite under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Cyclohexylmethyl heptyl sulfite undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of cyclohexylmethyl heptyl sulfone .
Scientific Research Applications
Cyclohexylmethyl heptyl sulfite has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular signaling pathways. In medicine, this compound is being investigated for its potential therapeutic effects, including its ability to modulate enzyme activity. In industry, it is used as a flavoring agent and as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of cyclohexylmethyl heptyl sulfite involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may play a role in regulating oxidative stress and inflammation .
Comparison with Similar Compounds
Cyclohexylmethyl heptyl sulfite can be compared to other similar compounds, such as cyclohexylmethyl ethyl sulfite and cyclohexylmethyl butyl sulfite. These compounds share a similar chemical structure but differ in the length of the alkyl chain attached to the sulfite group. This compound is unique in its specific combination of a cyclohexylmethyl group and a heptyl sulfite group, which may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H28O3S |
|---|---|
Molecular Weight |
276.44 g/mol |
IUPAC Name |
cyclohexylmethyl heptyl sulfite |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-9-12-16-18(15)17-13-14-10-7-6-8-11-14/h14H,2-13H2,1H3 |
InChI Key |
JGRPYTOSENYHLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOS(=O)OCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
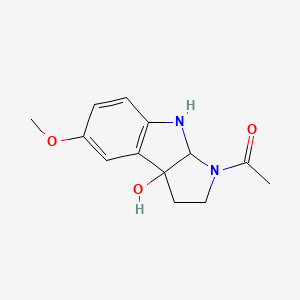
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
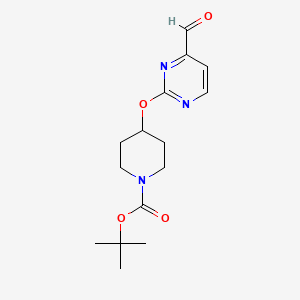
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
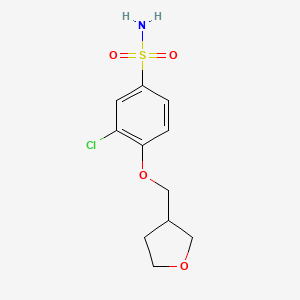
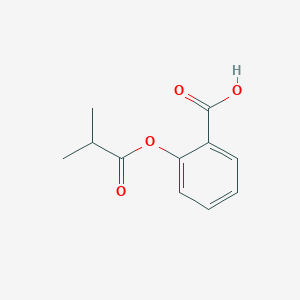
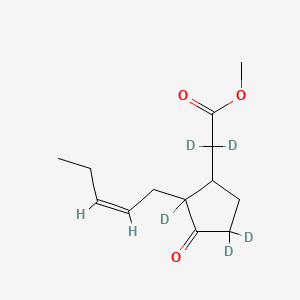
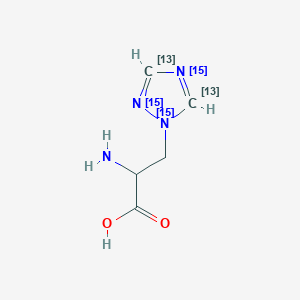
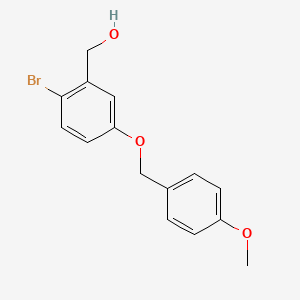
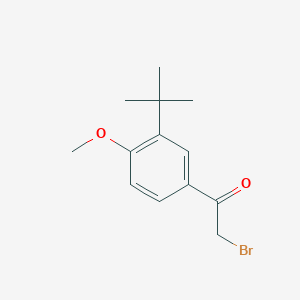
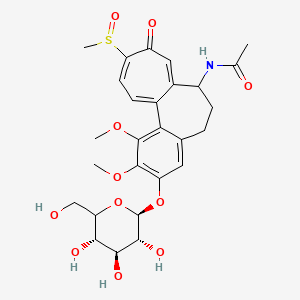
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)
